MCC950 sodium (CAS 256373-96-3), also known as CRID3 sodium, is a highly potent, diarylsulfonylurea-based small molecule that selectively inhibits the NLRP3 inflammasome. By binding directly to the Walker B motif within the NLRP3 NACHT domain, it blocks ATP hydrolysis, thereby preventing inflammasome oligomerization and subsequent interleukin-1β (IL-1β) release . As a sodium salt, this specific formulation overcomes the severe aqueous insolubility of the parent free acid, providing a highly processable, formulation-friendly material for both in vitro high-throughput screening and in vivo pharmacokinetic models [1]. Its combination of low-nanomolar potency (IC50 ~7.5 nM), strict target selectivity, and excellent handling characteristics makes it the procurement benchmark for inflammasome-targeted research and assay development .
Procuring generic broad-spectrum anti-inflammatories or alternative NLRP3 inhibitors (such as CY-09) introduces significant performance trade-offs, primarily in potency and selectivity. While alternative inhibitors often require micromolar concentrations that risk off-target cytotoxicity, MCC950 operates in the low nanomolar range[1]. More critically, substituting MCC950 sodium with the MCC950 free acid creates severe formulation bottlenecks. The free acid is highly lipophilic and strictly requires DMSO or complex lipid carriers for dissolution, which can induce vehicle-related toxicity, precipitate upon injection, and confound in vivo immunological readouts . Procuring the sodium salt ensures rapid aqueous dissolution, enabling solvent-free dosing regimens and ensuring reproducible, artifact-free data in sensitive cellular and animal models .
The physical form of MCC950 drastically dictates its utility in biological assays. The MCC950 sodium salt achieves an aqueous solubility of approximately 31.25 mg/mL (with ultrasonic assistance and minor pH adjustment), allowing for the preparation of highly concentrated, solvent-free stock solutions . In stark contrast, the MCC950 free acid is practically insoluble in water and requires DMSO for dissolution [1]. This difference is critical for material selection, as DMSO-based vehicles can cause local tissue irritation and systemic toxicity, whereas the sodium salt can be formulated in standard phosphate-buffered saline (PBS) for clean intraperitoneal or oral administration.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 31.25 mg/mL (MCC950 sodium) |
| Comparator Or Baseline | <1 mg/mL (MCC950 free acid) |
| Quantified Difference | >30-fold increase in aqueous solubility |
| Conditions | H2O vs. DMSO, room temperature, ultrasonic assistance |
Procuring the sodium salt eliminates the need for toxic co-solvents in animal models, ensuring that immunological readouts are not confounded by vehicle-induced stress.
When selecting an NLRP3 inhibitor, potency dictates both the required material volume and the risk of off-target binding. MCC950 sodium demonstrates an IC50 of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs)[1]. By comparison, CY-09, another direct NLRP3 inhibitor targeting the Walker A motif, exhibits an IC50 of approximately 6 µM (6000 nM) under similar assay conditions[2]. This means MCC950 sodium is roughly 800 times more potent than CY-09, allowing researchers to use drastically lower concentrations to achieve complete inflammasome blockade.
| Evidence Dimension | IC50 for NLRP3 inhibition |
| Target Compound Data | 7.5 nM (in BMDMs) |
| Comparator Or Baseline | ~6000 nM (CY-09 in BMDMs) |
| Quantified Difference | ~800-fold higher potency for MCC950 sodium |
| Conditions | ATP-induced NLRP3 activation in primed BMDMs |
The extreme potency of MCC950 sodium minimizes the compound mass required for large-scale screening and drastically reduces the risk of dose-dependent off-target cytotoxicity.
A major procurement challenge with generic anti-inflammatories is their broad-spectrum activity, which confounds pathway-specific research. MCC950 sodium specifically blocks canonical and non-canonical NLRP3 activation but shows zero inhibitory effect on the AIM2, NLRC4, or NLRP1 inflammasomes, even at concentrations up to 10 µM [1]. In contrast, broad-spectrum inhibitors like parthenolide block downstream IL-1β release universally, regardless of the upstream sensor [2]. The strict selectivity of MCC950 sodium ensures that any observed reduction in IL-1β or pyroptosis is definitively linked to the NLRP3 pathway.
| Evidence Dimension | Inflammasome Cross-Reactivity |
| Target Compound Data | 0% inhibition of AIM2/NLRC4 at 10 µM |
| Comparator Or Baseline | Broad inhibition across multiple inflammasomes (Parthenolide) |
| Quantified Difference | Absolute selectivity for NLRP3 vs. pan-inflammasome blockade |
| Conditions | Salmonella typhimurium (NLRC4) or poly(dA:dT) (AIM2) stimulated macrophages |
For target validation and diagnostic assay development, this strict selectivity allows buyers to definitively isolate NLRP3-driven pathology from other innate immune responses.
Due to its high aqueous solubility (up to 31.25 mg/mL) and lack of reliance on toxic DMSO vehicles, MCC950 sodium is the preferred choice for in vivo dosing regimens, such as intraperitoneal injection or oral gavage. It is heavily procured for murine models of multiple sclerosis (EAE), Alzheimer's disease, and gout, where clean, solvent-free delivery is critical to avoid confounding inflammatory artifacts.
Because of its reliable low-nanomolar potency (IC50 ~7.5 nM) and strict selectivity, MCC950 sodium serves as the gold-standard positive control in HTS assays designed to discover novel inflammasome modulators. Its use ensures that assay windows are maximized and baseline inhibition is accurately calibrated against a well-characterized standard [1].
When researchers need to determine whether a specific inflammatory phenotype is driven by NLRP3 rather than AIM2 or NLRC4, MCC950 sodium functions as an essential chemical probe. Its absolute selectivity allows for precise pathway isolation without the need for time-consuming genetic knockouts, making it indispensable for rapid target validation workflows [1].